N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide
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Overview
Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide is an organic compound that features a unique combination of thiophene, furan, and cinnamamide moieties. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both thiophene and furan rings in its structure suggests that it may exhibit interesting electronic and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Synthesis of 5-(thiophen-3-yl)furan-2-carbaldehyde: This intermediate can be prepared by the Vilsmeier-Haack reaction, where thiophene-3-carbaldehyde is reacted with furan-2-carbaldehyde in the presence of phosphorus oxychloride and dimethylformamide.
Formation of N-((5-(thiophen-3-yl)furan-2-yl)methyl)amine: The aldehyde intermediate is then subjected to reductive amination with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Coupling with Cinnamic Acid: The final step involves the coupling of the amine intermediate with cinnamic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired cinnamamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides or sulfoxides.
Reduction: The cinnamamide moiety can be reduced to the corresponding amine using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Epoxides, sulfoxides
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential electronic or photonic properties.
Biology: As a probe for studying biological processes involving thiophene and furan derivatives.
Medicine: Potential use as an antimicrobial or anticancer agent due to the bioactive nature of its constituent rings.
Industry: Use in the development of organic semiconductors or light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and furan rings suggests potential interactions with nucleophilic sites in proteins or nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which exhibit anti-inflammatory and anesthetic properties.
Furan Derivatives: Compounds like nitrofurantoin, which is used as an antibacterial agent.
Uniqueness
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide is unique due to the combination of thiophene, furan, and cinnamamide moieties in a single molecule. This unique structure may confer distinct electronic and biological properties not found in simpler thiophene or furan derivatives.
Properties
IUPAC Name |
(E)-3-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-18(9-6-14-4-2-1-3-5-14)19-12-16-7-8-17(21-16)15-10-11-22-13-15/h1-11,13H,12H2,(H,19,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKIVVMQNOOILE-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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